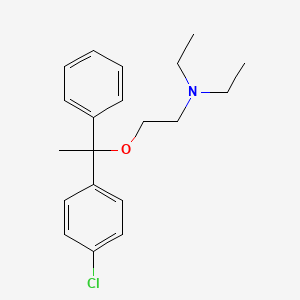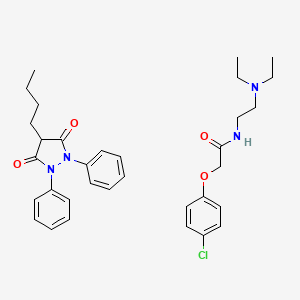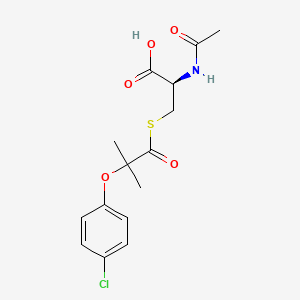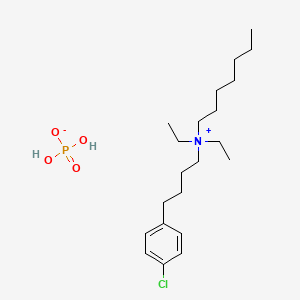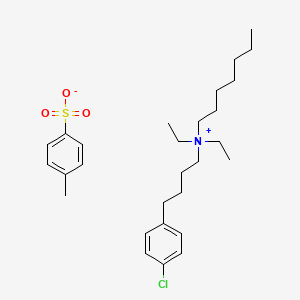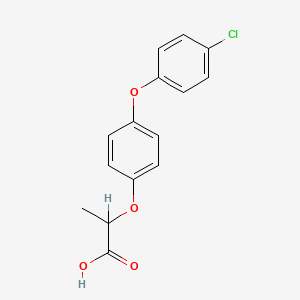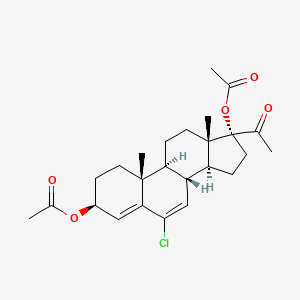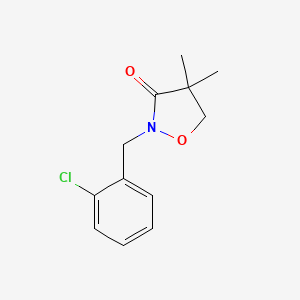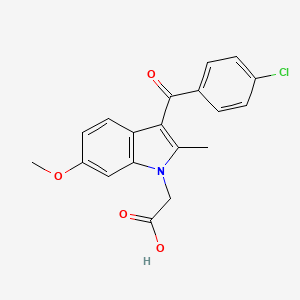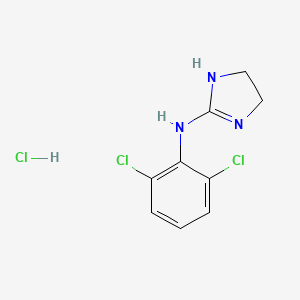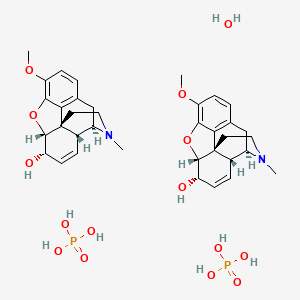
CODEINE PHOSPHATE
Overview
Description
Codeine phosphate is an opioid analgesic derived from the opium poppy plant, Papaver somniferum. It is used primarily for pain management, cough suppression, and as an antidiarrheal agent. This compound is less potent than morphine but shares similar pharmacological properties, making it a valuable medication for treating mild to moderate pain .
Mechanism of Action
Target of Action
Codeine phosphate hemihydrate, also known as this compound, primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .
Mode of Action
Codeine acts as an agonist at the mu-opioid receptors . It binds to these receptors, mimicking the action of endogenous opioids, leading to a decrease in the perception of pain . The exact mechanism of action of codeine is still unknown, but it is generally thought to be mediated through the agonism of opioid receptors .
Biochemical Pathways
The binding of codeine to the mu-opioid receptor results in the hyperpolarization of the neuron, which inhibits the release of nociceptive neurotransmitters . This causes an analgesic effect and increased pain tolerance due to reduced neuronal excitability .
Pharmacokinetics
Codeine is primarily metabolized by two different pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes cyp2d6-mediated o-demethylation to the potent analgesic, morphine . The extent of this metabolism varies among individuals with differing CYP2D6 enzyme activity .
Result of Action
The primary result of codeine’s action is the relief of pain (analgesia), enhancing the quality of life of patients and increasing their ability to engage in day-to-day activities . It works in the central nervous system and the brain to block pain signals to the rest of the body . It also reduces the anxiety and stress caused by pain .
Action Environment
The action of this compound hemihydrate can be influenced by environmental factors. For instance, the crystallization behavior of this compound forms can be affected by the presence of water molecules, which can influence the internal crystal structure and external crystal shape . This can potentially impact the drug’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Codeine phosphate hemihydrate interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by two different pathways . Around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .
Cellular Effects
This compound hemihydrate has various effects on different types of cells and cellular processes. It influences cell function by increasing the threshold for pain without impairing consciousness or altering other sensory functions . It also reduces the anxiety and stress caused by pain .
Molecular Mechanism
The mechanism of action of this compound hemihydrate is thought to be mediated through the agonism of opioid receptors, particularly the mu-opioid receptors . The antitussive effect does not appear to be related to the binding of traditional opiate receptors (mu and kappa) .
Temporal Effects in Laboratory Settings
This compound hemihydrate forms three hydrates and two anhydrates . The sesquihydrate and hemihydrate, which differ by one water molecule, are stable at room temperature . Upon heating, the sesquihydrate transforms into an unstable monohydrate, which subsequently converts into the hemihydrate .
Dosage Effects in Animal Models
The effects of this compound hemihydrate vary with different dosages in animal models . Adverse reactions, especially in cats, are exhibited as excitement, muscular spasms, convulsions, respiratory depression, sedation, and constipation .
Metabolic Pathways
This compound hemihydrate is involved in various metabolic pathways . It is primarily metabolised by two different pathways . Around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .
Transport and Distribution
This compound hemihydrate is distributed to the breast milk so should not be used for breastfeeding mothers . It is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Codeine phosphate is synthesized from codeine, which is extracted from the opium poppy. The synthesis involves the methylation of morphine to produce codeine. The reaction typically uses methyl iodide and a base such as potassium carbonate under reflux conditions. The resulting codeine is then reacted with phosphoric acid to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of codeine from opium poppy followed by its conversion to this compound. The process includes purification steps to ensure the removal of impurities and the production of pharmaceutical-grade this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form codeinone.
Reduction: Reduction of this compound can yield dihydrocodeine.
Substitution: this compound can participate in substitution reactions, such as O-demethylation to form morphine
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Enzymatic reactions using cytochrome P450 enzymes
Major Products:
Oxidation: Codeinone.
Reduction: Dihydrocodeine.
Substitution: Morphine
Scientific Research Applications
Codeine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection and quantification methods.
Biology: Studied for its effects on the central nervous system and its interaction with opioid receptors.
Medicine: Extensively researched for its analgesic, antitussive, and antidiarrheal properties. It is also used in studies related to pain management and opioid dependence.
Industry: Utilized in the formulation of various pharmaceutical products, including pain relievers and cough syrups .
Comparison with Similar Compounds
Morphine: More potent than codeine phosphate, used for severe pain.
Dihydrocodeine: Similar to this compound but with a slightly different pharmacokinetic profile.
Tramadol: A synthetic opioid with a dual mechanism of action, less potent than this compound.
Hydrocodone: More potent than this compound, used for moderate to severe pain
Uniqueness: this compound is unique in its balance of efficacy and safety for treating mild to moderate pain. Its lower potency compared to morphine reduces the risk of severe side effects and dependence, making it a preferred choice for certain patient populations .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZLDSPXIWGFO-BLOJGBSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-57-3 (Parent) | |
| Record name | Codeine phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20904612 | |
| Record name | Codeine phosphate hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
52-28-8, 41444-62-6 | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Codeine phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine phosphate hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
428 to 455 °F (decomposes) (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Codeine Phosphate exert its analgesic effects?
A1: this compound is an opioid analgesic that provides pain relief by binding to opioid receptors in the central nervous system (CNS). [] These receptors are also found in other parts of the body, leading to a variety of therapeutic and side effects. [] While this compound itself has a relatively low affinity for these receptors, it is metabolized in the liver to morphine, which is a more potent opioid agonist. [, ]
Q2: What is the relative potency of this compound compared to morphine?
A2: this compound possesses approximately one-sixth the analgesic activity of morphine. []
Q3: Can you elaborate on the role of different opioid receptor subtypes in mediating the effects of this compound?
A3: While the provided research primarily focuses on this compound's interaction with opioid receptors in general, it doesn't delve into the specific roles of different opioid receptor subtypes (mu, delta, kappa). Further research is needed to elucidate the contribution of each subtype to the overall pharmacological profile of this compound.
Q4: What is the molecular formula and weight of this compound Hemihydrate?
A4: The molecular formula of this compound Hemihydrate is C18H24NO7P • 0.5H2O. Its molecular weight is 406.37 g/mol. [, ]
Q5: Is there any spectroscopic data available to characterize this compound Hemihydrate?
A5: Yes, vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has been employed to characterize different solid forms of this compound, including the hemihydrate. [] These techniques provide valuable information about the functional groups and molecular vibrations within the compound, aiding in its identification and analysis.
Q6: What is known about the stability of this compound in different formulations?
A6: this compound has been incorporated into various formulations, including syrups, tablets, and sustained-release capsules, to optimize its delivery and therapeutic effect. [, , ] Research indicates that this compound 3mg/mL in Ora-Sweet syrup vehicle remains stable in amber polyethylene terephthalate bottles and amber polyethylene oral syringes for at least 98 days when stored at 22-25 degrees Celsius and protected from light. []
Q7: Are there any known compatibility issues with this compound in pharmaceutical formulations?
A7: While the provided research doesn't highlight specific compatibility issues, it emphasizes the importance of careful formulation development to ensure the stability and efficacy of this compound-containing medications. [] Factors like pH, excipients, and storage conditions can influence the stability of the drug substance and the final product.
Q8: How is this compound metabolized in the body?
A8: this compound undergoes O- and N-demethylation in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to produce morphine and norcodeine. [] These metabolites, along with this compound itself, are excreted mainly through the kidneys, primarily as conjugates with glucuronic acid. []
Q9: What is the typical elimination half-life of this compound?
A9: Following oral administration of 60 mg this compound, the mean β-phase elimination half-life ranged from 2.4 to 2.9 hours in healthy volunteers. []
Q10: Does the co-administration of other drugs affect the pharmacokinetics of this compound?
A10: While the provided research doesn't extensively explore drug interactions, it's important to note that substances influencing CYP2D6 activity, such as enzyme inhibitors or inducers, can potentially alter the metabolism and clearance of this compound. []
Q11: What analytical techniques are commonly employed for the quantification of this compound?
A11: Several analytical methods have been developed and validated for the determination of this compound in various matrices. High-performance liquid chromatography (HPLC) [, , , ] coupled with different detectors like UV, PDA, or mass spectrometry is frequently used due to its high sensitivity and selectivity. Other techniques, such as UV spectrophotometry, derivative spectrophotometry, and chemiluminescence, have also been explored for this compound analysis. [, , , ]
Q12: How is the quality of this compound-containing products ensured during manufacturing?
A12: Quality control and assurance play a crucial role in maintaining the safety and efficacy of pharmaceutical products. This involves adhering to Good Manufacturing Practices (GMP) and conducting rigorous testing throughout the production process. Analytical methods used for quality control are validated to ensure accuracy, precision, and specificity in determining this compound content and ensuring product quality. [, ]
Q13: What are some known adverse effects associated with this compound use?
A13: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that this compound, as an opioid, can lead to adverse effects like constipation, nausea, drowsiness, and respiratory depression, particularly at higher doses or with prolonged use. [, ]
Q14: Are there any specific safety concerns regarding this compound use in certain patient populations?
A14: Although detailed safety information is outside the scope of this scientific Q&A, it's crucial to highlight that this compound dosage adjustments might be necessary for patients with renal impairment, as impaired kidney function can affect drug clearance. [] Additionally, caution is advised when prescribing this compound to individuals with respiratory diseases, as it can potentially exacerbate breathing difficulties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


